2-(tert-Butyl)-1H-indol-6-ol 2-(tert-Butyl)-1H-indol-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17574274
InChI: InChI=1S/C12H15NO/c1-12(2,3)11-6-8-4-5-9(14)7-10(8)13-11/h4-7,13-14H,1-3H3
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

2-(tert-Butyl)-1H-indol-6-ol

CAS No.:

Cat. No.: VC17574274

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butyl)-1H-indol-6-ol -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 2-tert-butyl-1H-indol-6-ol
Standard InChI InChI=1S/C12H15NO/c1-12(2,3)11-6-8-4-5-9(14)7-10(8)13-11/h4-7,13-14H,1-3H3
Standard InChI Key OHGLLDODIATOLE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC2=C(N1)C=C(C=C2)O

Introduction

2-(tert-Butyl)-1H-indol-6-ol is a synthetic organic compound belonging to the indole family. It is characterized by the presence of a tert-butyl group at position 2 and a hydroxyl group at position 6 of the indole ring. The molecular formula of this compound is C12H15NO, with a molecular weight of approximately 189.25 g/mol .

Synthesis Methods

The synthesis of 2-(tert-Butyl)-1H-indol-6-ol typically involves several steps, starting with indole derivatives as precursors. Common methods include Friedel-Crafts acylation, amidation, and reduction processes to introduce functional groups at specific positions on the indole ring.

Biological Activities and Potential Applications

Indole derivatives, including 2-(tert-Butyl)-1H-indol-6-ol, are known for their diverse biological activities, making them significant in medicinal chemistry. These compounds can modulate various biological pathways, such as anti-inflammatory responses and neuroprotective effects. The presence of the hydroxyl group may enhance binding to biological targets through hydrogen bonding.

Research Findings and Future Directions

Research into the specific biological mechanisms and targets of 2-(tert-Butyl)-1H-indol-6-ol is ongoing. Interaction studies using techniques like infrared spectroscopy and differential scanning calorimetry provide insights into its thermal stability and functional groups. Further studies are needed to fully elucidate its pharmacological profile and potential applications in medicine.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(tert-Butyl)-1H-indol-6-ol, each with unique properties:

Compound NameStructure FeaturesUnique Properties
2-(tert-Butyl)-6-chloro-1H-indoleChlorine substitution at position 6Enhanced reactivity due to halogen effects
2-tert-butyl-1H-indol-5-aminoAmino group at position 5Increased biological activity through amino functionality
tert-Butyl N-(2-oxoindolin-6-yl)carbamateCarbamate moiety attached to indoleDiverse biological activities linked to carbamate structure

These compounds illustrate the diversity within indole derivatives and highlight the unique aspects of 2-(tert-Butyl)-1H-indol-6-ol.

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